molecular formula C12H16N2O6 B12539618 1,1'-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) CAS No. 681129-02-2

1,1'-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione)

Cat. No.: B12539618
CAS No.: 681129-02-2
M. Wt: 284.26 g/mol
InChI Key: HUVBGDMHARKCIS-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is a complex organic compound characterized by the presence of two pyrrolidine-2,5-dione rings connected via a 2,3-dihydroxybutane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) typically involves the reaction of pyrrolidine-2,5-dione with a dihydroxybutane derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the dihydroxybutane-1,4-diyl linker.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a reactor and subjected to specific temperature and pressure conditions to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyrrolidine rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols or diamines.

Scientific Research Applications

1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the dihydroxybutane linker.

    Dihydroxybutane derivatives: Compounds with similar dihydroxybutane structures but different functional groups attached.

Uniqueness

1,1’-(2,3-Dihydroxybutane-1,4-diyl)di(pyrrolidine-2,5-dione) is unique due to the combination of two pyrrolidine-2,5-dione rings and a dihydroxybutane linker, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

681129-02-2

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

1-[4-(2,5-dioxopyrrolidin-1-yl)-2,3-dihydroxybutyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H16N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h7-8,15-16H,1-6H2

InChI Key

HUVBGDMHARKCIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(C(CN2C(=O)CCC2=O)O)O

Origin of Product

United States

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